Phomopsin A

Vue d'ensemble

Description

La sulfone de sulindac est un métabolite du médicament anti-inflammatoire non stéroïdien (AINS) sulindac. Elle est connue pour ses propriétés anti-inflammatoires et anticancéreuses. Contrairement à son composé parent, la sulfone de sulindac n'inhibe pas les enzymes cyclooxygénases, qui sont responsables des effets anti-inflammatoires des AINS. Au lieu de cela, elle exerce ses effets par le biais de différents mécanismes, ce qui en fait un composé d'intérêt dans divers domaines de la recherche scientifique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La sulfone de sulindac peut être synthétisée à partir du sulindac par un processus d'oxydation. La voie de synthèse typique implique l'oxydation du sulindac à l'aide d'un agent oxydant tel que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque. La réaction est généralement réalisée dans un solvant organique comme le dichlorométhane à température ambiante. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne .

Méthodes de production industrielle

En milieu industriel, la production de sulfone de sulindac suit un processus d'oxydation similaire, mais à plus grande échelle. Les conditions de réaction sont optimisées pour un rendement et une pureté plus élevés. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées comme la chromatographie liquide haute performance (CLHP) assure la production efficace de sulfone de sulindac .

Analyse Des Réactions Chimiques

Types de réactions

La sulfone de sulindac subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le sulindac est oxydé pour former la sulfone de sulindac.

Réduction : La sulfone de sulindac peut être réduite en sulindac ou encore réduite en sulfure de sulindac.

Substitution : La sulfone de sulindac peut subir des réactions de substitution nucléophile, où le groupe sulfone est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Divers nucléophiles comme les amines, les thiols et les alcools.

Principaux produits formés

Oxydation : Sulfone de sulindac.

Réduction : Sulindac, sulfure de sulindac.

Substitution : Divers dérivés de sulfone substitués.

Applications de la recherche scientifique

La sulfone de sulindac a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme réactif en synthèse organique et comme composé modèle pour l'étude de la chimie des sulfones.

Biologie : Étudiée pour ses effets sur les processus cellulaires, notamment l'apoptose et la prolifération cellulaire.

Médecine : Enquête sur ses propriétés anticancéreuses potentielles, en particulier dans la prévention et le traitement du cancer colorectal.

Industrie : Utilisée dans le développement de nouveaux produits pharmaceutiques et comme étalon de référence en chimie analytique.

Mécanisme d'action

La sulfone de sulindac exerce ses effets par le biais de plusieurs mécanismes :

Inhibition des phosphodiestérases de type 5 du GMP cyclique (PD5) : Cette inhibition entraîne une augmentation des niveaux intracellulaires de GMP cyclique, ce qui active la protéine kinase G.

Effets antinéoplasiques : La sulfone de sulindac induit l'apoptose et inhibe la prolifération cellulaire dans diverses lignées cellulaires cancéreuses, y compris les cellules cancéreuses du côlon, de la prostate et du poumon.

Applications De Recherche Scientifique

Toxicological Studies

Phomopsin A is known for its hepatotoxic effects across various animal species. It binds with high affinity to tubulin isotypes, disrupting microtubular functions, which leads to cell cycle arrest and apoptosis in hepatocytes. Studies have shown that exposure to PHOA can result in severe liver damage, characterized by symptoms such as lupinosis in grazing animals like sheep .

Case Study: Animal Toxicity

- Species Studied : Sheep and rats

- Findings :

Food Safety Concerns

The presence of phomopsins in lupin-based foods poses potential health risks to consumers. The European Food Safety Authority (EFSA) has highlighted the need for comprehensive data on the occurrence of phomopsins in food and feed products to assess dietary intake effectively .

Risk Assessment

- Key Points :

Pharmaceutical Potential

Research indicates that phomopsins may possess antimitotic properties, suggesting potential applications in pharmaceuticals. The biosynthetic pathways of these compounds have been studied to explore their use as therapeutic agents against cancer due to their ability to inhibit cell division .

Research Insights

- Potential Applications :

Environmental Impact and Mycotoxin Management

This compound's production is influenced by environmental conditions, particularly during the storage of crops like field peas. Understanding these factors is crucial for managing mycotoxin contamination in agricultural practices .

Management Strategies

- Implementing best practices for crop storage to minimize fungal growth.

- Utilizing biological control agents such as Trichoderma harzianum to inhibit mycotoxin-producing fungi .

Summary Table: this compound Characteristics

| Characteristic | Details |

|---|---|

| Source | Diaporthe toxica |

| Toxicity | Hepatotoxic, carcinogenic |

| Affected Species | Sheep, rats, other livestock |

| Mechanism of Action | Binds to tubulin, disrupts microtubule function |

| Environmental Factors | Influenced by storage conditions |

| Potential Applications | Cancer therapy research |

Mécanisme D'action

Sulindac sulfone exerts its effects through several mechanisms:

Inhibition of Type 5 Cyclic GMP Phosphodiesterases (PD5): This inhibition leads to an increase in intracellular cyclic GMP levels, which activates protein kinase G.

Antineoplastic Effects: Sulindac sulfone induces apoptosis and inhibits cell proliferation in various cancer cell lines, including colon, prostate, and lung cancer cells.

Comparaison Avec Des Composés Similaires

Composés similaires

Sulindac : Le composé parent, un médicament anti-inflammatoire non stéroïdien.

Sulfure de sulindac : Un autre métabolite du sulindac, connu pour ses effets anti-inflammatoires.

Autres AINS : Comme l'ibuprofène et l'aspirine, qui ont également des propriétés anti-inflammatoires, mais des mécanismes d'action différents.

Unicité

La sulfone de sulindac est unique en ce qu'elle n'inhibe pas les enzymes cyclooxygénases comme les autres AINS. Au lieu de cela, elle exerce ses effets par l'inhibition des phosphodiestérases de type 5 du GMP cyclique et d'autres voies. Cela en fait un composé précieux dans la recherche sur le cancer et d'autres études scientifiques .

Activité Biologique

Phomopsin A (PHOA) is a mycotoxin produced by the fungus Diaporthe toxica (formerly known as Phomopsis leptostromiformis), primarily found in lupin plants. This compound has garnered significant attention due to its biological activities, particularly its hepatotoxic and carcinogenic effects across various animal models.

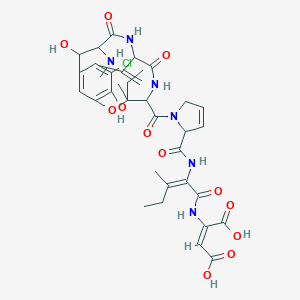

Chemical Structure and Properties

This compound is characterized as a modified polypeptide with a complex structure that includes unusual amino acid residues such as 3,4-didehydroproline and 2,3-didehydroisoleucine. The compound forms a 13-membered ring structure through an ether bridge, which is integral to its biological activity. PHOA is soluble in water under specific pH conditions and shows limited solubility in lipid solvents, influencing its interaction with biological membranes and proteins .

Table 1: Structural Characteristics of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₄S |

| Molecular Weight | 367.42 g/mol |

| Solubility | Soluble in water (pH > 7.5 and < 1.0) |

| Ring Structure | 13-membered ring with ether bridge |

| Unusual Amino Acids | 3,4-didehydroproline, 2,3-didehydroisoleucine |

Hepatotoxicity

This compound is primarily known for its hepatotoxic effects. Studies have shown that exposure to PHOA leads to significant liver damage in various animal models, including mice and rats. The principal effects observed include:

- Cell Death : PHOA binds to tubulin isotypes, disrupting microtubular functions and leading to cell death .

- Liver Enzyme Alterations : Elevated levels of liver enzymes such as alkaline phosphatase and β-glucuronidase have been documented, indicating liver stress and damage .

- Micronuclei Formation : Exposure to PHOA has been associated with the formation of micronuclei and nuclear distortions in liver cells .

Case Studies

- Acute Toxicity in Mice : In studies where mice were administered PHOA intraperitoneally, the LD50 was estimated at approximately 1 mg/kg. Pathological examinations revealed significant triglyceride accumulation in the liver within 24 hours post-exposure .

- Chronic Effects in Rats : Long-term studies indicated that rats exposed to lower doses of PHOA exhibited metaphase arrest in liver parenchymal cells, suggesting potential disruptions in the cell cycle .

Table 2: Summary of Biological Effects of this compound

| Biological Effect | Observations |

|---|---|

| Hepatotoxicity | Significant liver damage across species |

| Enzyme Activity Changes | Increased alkaline phosphatase; decreased succinic dehydrogenase |

| Cell Cycle Disruption | Metaphase arrest observed in liver cells |

| Micronuclei Formation | Indication of genotoxic effects |

This compound exerts its biological effects primarily through:

- Binding to Tubulin : This disrupts microtubule formation, essential for cellular structure and function.

- Membrane Interaction : Changes in membrane fluidity and enzyme activity have been noted, affecting cellular integrity .

- Induction of Apoptosis : The compound's interaction with cellular components leads to programmed cell death pathways being activated.

Propriétés

IUPAC Name |

(E)-2-[[(E)-2-[[(2S)-1-[(3R,4S,7S,10S,11S)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45ClN6O12/c1-8-17(5)25(32(50)39-20(35(53)54)15-23(44)45)41-30(48)21-11-10-12-43(21)34(52)29-36(6,9-2)55-22-14-18(13-19(37)28(22)47)27(46)26(38-7)33(51)40-24(16(3)4)31(49)42-29/h10-11,13-15,21,24,26-27,29,38,46-47H,3,8-9,12H2,1-2,4-7H3,(H,39,50)(H,40,51)(H,41,48)(H,42,49)(H,44,45)(H,53,54)/b20-15+,25-17+/t21-,24-,26-,27-,29+,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFRRYBYQKPKSY-AJSRVUJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C(=O)NC(=CC(=O)O)C(=O)O)NC(=O)C1C=CCN1C(=O)C2C(OC3=C(C(=CC(=C3)C(C(C(=O)NC(C(=O)N2)C(=C)C)NC)O)Cl)O)(C)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C(=O)N/C(=C/C(=O)O)/C(=O)O)/NC(=O)[C@@H]1C=CCN1C(=O)[C@@H]2[C@@](OC3=C(C(=CC(=C3)[C@@H]([C@@H](C(=O)N[C@H](C(=O)N2)C(=C)C)NC)O)Cl)O)(C)CC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45ClN6O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017600 | |

| Record name | Phomopsin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

789.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64925-80-0 | |

| Record name | Phomopsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064925800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phomopsin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phomopsin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.